molecular formula C27H20ClFN4O4 B1683940 Alisertib CAS No. 1028486-01-2

Alisertib

Número de catálogo: B1683940
Número CAS: 1028486-01-2
Peso molecular: 518.9 g/mol
Clave InChI: ZLHFILGSQDJULK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Alisertib, also known as MLN8237, is a novel small molecule that functions as a selective inhibitor of aurora kinase A. Aurora kinase A is a protein that plays a crucial role in cell division by regulating the mitotic spindle apparatus. This compound has been investigated for its potential use in treating various forms of cancer, including solid tumors and hematologic malignancies .

Métodos De Preparación

The synthesis of Alisertib involves several key steps. One method includes the condensation and cyclization reaction between (1E, 4E)-8-chloro-4-[(dimethylamino)methylene]-1-(2-fluoro-6-methoxyphenyl)-3H-benzo[c]azepine-5-(4H)-ketone and guanidine hydrochloride to generate 2-amino-9-chloro-7-(2-fluoro-6-methoxyphenyl)-5H-pyrimido5,4-dbenzazepine. This intermediate then undergoes a displacement reaction with 4-halogen-2-methoxybenzoic acid to produce this compound .

Análisis De Reacciones Químicas

Alisertib undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form hydroxylated metabolites.

    Reduction: Reduction reactions can lead to the formation of reduced metabolites.

    Substitution: this compound can undergo substitution reactions, particularly involving halogen atoms. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Mecanismo De Acción

Alisertib exerts its effects by selectively inhibiting aurora kinase A. This inhibition disrupts the assembly of the mitotic spindle apparatus, leading to the disruption of chromosome segregation and inhibition of cell proliferation. By targeting aurora kinase A, this compound effectively halts the cell cycle, leading to cell death in rapidly dividing cancer cells .

Comparación Con Compuestos Similares

Alisertib is unique in its selective inhibition of aurora kinase A. Other similar compounds include MLN8054, which also targets aurora kinase A, and various aurora kinase B inhibitors. Unlike pan-aurora kinase inhibitors, this compound specifically targets aurora kinase A, making it a more selective and potentially less toxic option for cancer therapy .

Actividad Biológica

Alisertib (MLN8237) is a selective inhibitor of Aurora A kinase (AAK), which plays a crucial role in cell division and is implicated in various cancers. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, preclinical and clinical findings, and potential therapeutic applications.

This compound selectively inhibits Aurora A kinase, leading to several downstream effects that contribute to its antitumor activity:

  • Cell Cycle Arrest : this compound induces G2/M phase arrest in cancer cells, as evidenced by increased tetraploid cell populations following treatment. For example, in colorectal cancer (CRC) cell lines, treatment with this compound resulted in an increase from 19% to 70% of tetraploid cells in HCT116 cells after 24 hours .
  • Inhibition of Tumor Growth : In xenograft models, this compound demonstrated significant tumor growth inhibition across various solid tumors and lymphomas. It has been shown to decrease the proliferation of human tumor cell lines in vitro and produce regressions in vivo .
  • Induction of Apoptosis : this compound has been associated with increased apoptosis and enhanced infiltration of immune cells into tumors, suggesting an immune-modulatory effect .

Preclinical Studies

This compound's biological activity has been extensively studied in preclinical models:

  • Xenograft Models : In solid tumor xenograft models, this compound exhibited dose-dependent tumor growth inhibition. Notably, it was found to inhibit AAK over Aurora B kinase with a selectivity greater than 200-fold .
  • Polyploidization : In pediatric preclinical testing programs, this compound induced polyploidization and expression of mature megakaryocyte markers in certain leukemia models. This suggests that this compound may have unique effects on hematopoietic malignancies as well .

Clinical Trials

This compound has been evaluated in various clinical settings, demonstrating promising results:

  • Phase II Trials : A Phase II trial involving this compound combined with conventional induction therapy for acute myeloid leukemia (AML) showed a composite remission rate of 64%, with a median overall survival (OS) of 12.2 months .
  • Combination Therapies : Studies combining this compound with other agents, such as fulvestrant for metastatic breast cancer, have indicated that this compound can restore endocrine sensitivity and potentially enhance treatment efficacy .

Case Studies

Several case studies highlight the efficacy and safety profile of this compound:

  • Acute Myeloid Leukemia : In a cohort of high-risk AML patients, the combination of this compound with standard induction therapy resulted in significant remission rates and manageable toxicity profiles .
  • Pediatric Solid Tumors : In children with relapsed solid tumors, this compound demonstrated anti-tumor activity, leading to sustained responses in neuroblastoma and acute lymphoblastic leukemia xenografts .

Summary of Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Study TypeKey FindingsReference
PreclinicalInduces G2/M arrest; inhibits tumor growth
Phase II AML Trial64% remission rate; median OS 12.2 months
Pediatric TrialsActive against neuroblastoma; sustained responses
Combination TherapyRestores endocrine sensitivity in breast cancer

Q & A

Q. Basic Experimental Design

Q. Q1.1: How should researchers design experiments to evaluate Alisertib’s mechanism of action in preclinical models?

Methodological Answer:

  • Step 1: Define clear hypotheses (e.g., targeting Aurora A kinase inhibition) and select appropriate in vitro models (e.g., cancer cell lines with Aurora A overexpression) .
  • Step 2: Include controls (positive controls like known Aurora inhibitors, vehicle controls) and replicate experiments ≥3 times to ensure statistical power .
  • Step 3: Characterize compounds rigorously: For novel derivatives, provide NMR, HPLC purity data, and elemental analysis; for known compounds, cite prior characterization methods .
  • Step 4: Use dose-response assays (e.g., IC50 determination) and validate target engagement via Western blotting (e.g., phospho-histone H3 levels) .

Q. Advanced Q1.2: How can researchers optimize experimental parameters to resolve variability in this compound’s efficacy across different tumor models?

Methodological Answer:

  • Step 1: Conduct pilot studies to identify confounding variables (e.g., tumor microenvironment heterogeneity, pharmacokinetic differences) .
  • Step 2: Apply factorial design to test interactions between variables (e.g., dosing schedule, combination therapies) .
  • Step 3: Use multi-omics integration (transcriptomics/proteomics) to identify resistance markers and validate via CRISPR knockouts .
  • Step 4: Publish negative results in supplementary materials to aid reproducibility .

Q. Literature Review & Data Synthesis

Q. Basic Q2.1: What strategies ensure comprehensive literature reviews on this compound’s pharmacological profile?

Methodological Answer:

  • Step 1: Use Boolean operators in PubMed/Google Scholar (e.g., "this compound AND (Aurora kinase OR MLN8237)") .
  • Step 2: Screen primary sources (clinical trial registries, peer-reviewed journals) and secondary sources (reviews) while prioritizing high-impact journals .
  • Step 3: Track citation networks using tools like Research Rabbit to map connections between preclinical and clinical studies .
    又快有准查文献|一个做文献综述的神仙网站:research rabbit
    01:21

Q. Advanced Q2.2: How can researchers resolve contradictions in reported this compound IC50 values across studies?

Methodological Answer:

  • Step 1: Extract metadata (cell line origin, assay conditions, solvent used) to identify methodological discrepancies .
  • Step 2: Perform meta-analysis with subgroup stratification (e.g., cell type, incubation time) and assess publication bias via funnel plots .
  • Step 3: Validate conflicting results in-house using standardized protocols (e.g., CellTiter-Glo assay with matched cell passages) .

Q. Ethical & Regulatory Compliance

Q. Basic Q3.1: What ethical considerations apply when designing clinical trials for this compound?

Methodological Answer:

  • Step 1: Submit protocols to Institutional Review Boards (IRBs) with detailed participant selection criteria (e.g., cancer stage, prior therapies) .
  • Step 2: Include informed consent forms outlining risks (e.g., neutropenia) and anonymize patient data .
  • Step 3: Disclose conflicts of interest (e.g., industry funding) in the manuscript’s acknowledgments section .

Q. Advanced Q3.2: How should researchers handle data linkage when combining this compound trial data with external genomic databases?

Methodological Answer:

  • Step 1: Ensure compliance with GDPR/HIPAA by de-identifying datasets and securing ethical approval for data sharing .
  • Step 2: Use deterministic linkage (e.g., unique trial IDs) and document linkage protocols in supplementary materials .
  • Step 3: Perform sensitivity analyses to assess linkage-induced biases (e.g., missing data patterns) .

Q. Data Reproducibility

Q. Basic Q4.1: What documentation is essential for reproducing this compound synthesis protocols?

Methodological Answer:

  • Step 1: Report reaction conditions (temperature, solvent purity), purification methods (column chromatography gradients), and spectral data .
  • Step 2: Deposit raw data (e.g., NMR spectra, chromatograms) in repositories like ChemRxiv or institutional databases .
  • Step 3: Cross-reference commercial reagent lot numbers and equipment calibration records .

Q. Advanced Q4.2: How can multi-center studies standardize this compound potency assays to minimize inter-lab variability?

Methodological Answer:

  • Step 1: Distribute reference standards (e.g., this compound from a single batch) to all participating labs .
  • Step 2: Use harmonized SOPs with video demonstrations for critical steps (e.g., cell passaging, assay plate preparation) .
  • Step 3: Perform inter-lab statistical validation (e.g., Bland-Altman plots) and publish consensus guidelines .

Propiedades

IUPAC Name

4-[[9-chloro-7-(2-fluoro-6-methoxyphenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20ClFN4O4/c1-36-21-5-3-4-20(29)23(21)25-19-10-15(28)6-8-17(19)24-14(12-30-25)13-31-27(33-24)32-16-7-9-18(26(34)35)22(11-16)37-2/h3-11,13H,12H2,1-2H3,(H,34,35)(H,31,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHFILGSQDJULK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)F)C2=NCC3=CN=C(N=C3C4=C2C=C(C=C4)Cl)NC5=CC(=C(C=C5)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20ClFN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30145539
Record name Alisertib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30145539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

518.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1028486-01-2
Record name Alisertib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1028486-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alisertib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1028486012
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alisertib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05220
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Alisertib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30145539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALISERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T66ES73M18
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Into a reactor was added 6 (3.81 kg, 15.5 mol), potassium carbonate (4.3 kg, 31.1 mol), 9 (5.27 kg, 14.1 mol) and methanol (63 L). The suspension was warmed to 50 to 55° C. and stirred for a minimum of 24 h until ≧96.0% conversion was obtained by HPLC analysis. Methanol (10 L) and water (37 L) were added while maintaining the temperature between 50 and 55° C. The pH of the mixture was adjusted to 3.0 to 4.0 using 7% w/w HCl (prepared from 7.0 kg of concentrated HCl and 24 L of water) while maintaining the temperature between 50 and 55° C. The suspension was cooled to 20 to 25° C. over a minimum of 1 h and stirred for at least 60 min. The resulting suspension was filtered and washed with water (2×26.3 L) at 50 to 55° C. and methanol (2×10 L) at 20 to 25° C. The wet cake was dried at 45 to 50° C. under vacuum to provide 5.85 kg (80% yield) of Formula (II). 1H NMR (300 MHz, DMSO-d6) δ 12.07 (s, 1H), 10.22 (s, 1H), 8.72 (s, 1H), 8.29 (d, J=8.8 Hz, 1H), 7.95 (s, 1H), 7.80 (dd, J=2.4, 8.9 Hz, 1H), 7.70 (d, J=8.8 Hz, 1H), 7.39 (m, 3H), 7.21 (s, 1H), 6.89 (s, 2H), 3.82 (s, 6H); MS (ESI) m/z MS (ESI) m/z 517.2 (M−H+, 45%).
Name
Quantity
3.81 kg
Type
reactant
Reaction Step One
Quantity
4.3 kg
Type
reactant
Reaction Step One
Name
Quantity
5.27 kg
Type
reactant
Reaction Step One
Quantity
63 L
Type
solvent
Reaction Step One
Name
Quantity
24 L
Type
reactant
Reaction Step Two
Name
Quantity
37 L
Type
solvent
Reaction Step Three
Quantity
10 L
Type
solvent
Reaction Step Three
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

8-Hydrazinyl-8-oxooctanoic acid
8-Hydrazinyl-8-oxooctanoic acid
Alisertib
8-Hydrazinyl-8-oxooctanoic acid
Alisertib
8-Hydrazinyl-8-oxooctanoic acid
Alisertib
8-Hydrazinyl-8-oxooctanoic acid
8-Hydrazinyl-8-oxooctanoic acid
Alisertib
8-Hydrazinyl-8-oxooctanoic acid
Alisertib
8-Hydrazinyl-8-oxooctanoic acid
Alisertib

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.